4,6-Dichloro-2-methylpyridazin-3(2H)-one
Overview
Description
4,6-Dichloro-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C5H4Cl2N2O and its molecular weight is 179 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Behavior and Biodegradation
- The behavior of herbicides in agricultural environments, specifically focusing on degradation mechanisms, highlights the significance of microbial action in decomposing chemical compounds. Studies on 2,4-dichlorophenoxyacetic acid (2,4-D) provide insights into how similar compounds might interact with the environment and the role of microorganisms in mitigating their impact. Such research indicates the potential for 4,6-Dichloro-2-methylpyridazin-3(2H)-one to undergo microbial degradation, emphasizing the importance of understanding its environmental fate and degradation pathways (Magnoli et al., 2020; Islam et al., 2017).
Applications in Analytical Chemistry
- The design and utilization of fluorescent chemosensors for detecting metal ions and other analytes are of significant interest in analytical chemistry. Compounds such as 4-methyl-2,6-diformylphenol have been used to develop chemosensors with high selectivity and sensitivity. This area of research suggests potential applications for this compound in the creation of novel chemosensors, leveraging its structural properties for the detection of environmental pollutants and other relevant targets (Roy, 2021).
Environmental and Human Health Impact
- The extensive use of certain herbicides and their widespread presence in the environment raise concerns about their potential effects on human health and ecosystems. Research into compounds such as 2,4-D highlights the need for understanding the environmental persistence, toxicity, and mechanisms of action of similar chemicals, including this compound. Such studies underscore the importance of evaluating the ecological and health impacts of chemical pollutants to inform regulatory practices and mitigate adverse effects (Bedoux et al., 2012).
Properties
IUPAC Name |
4,6-dichloro-2-methylpyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-9-5(10)3(6)2-4(7)8-9/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYFTYYCUSQCJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496954 | |
Record name | 4,6-Dichloro-2-methylpyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6885-89-8 | |
Record name | 4,6-Dichloro-2-methylpyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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